4-(2-chloro-6-nitrophenoxy)benzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
Description
4-(2-chloro-6-nitrophenoxy)benzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a complex organic compound that features a combination of aromatic rings, nitro, chloro, and ester functional groups
Properties
IUPAC Name |
[4-(2-chloro-6-nitrophenoxy)phenyl]methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O6/c25-20-7-4-8-21(27(30)31)23(20)33-19-11-9-16(10-12-19)15-32-24(29)17-13-22(28)26(14-17)18-5-2-1-3-6-18/h1-12,17H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHWKKZSPOYXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-6-nitrophenoxy)benzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate typically involves multiple steps:
Formation of 2-chloro-6-nitrophenol: This can be achieved by nitration of 2-chlorophenol using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of 4-(2-chloro-6-nitrophenoxy)benzyl alcohol: The 2-chloro-6-nitrophenol is reacted with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of 5-oxo-1-phenyl-3-pyrrolidinecarboxylic acid: This can be synthesized through a multi-step process involving the reaction of phenylhydrazine with succinic anhydride, followed by cyclization and oxidation.
Esterification: The final step involves the esterification of 4-(2-chloro-6-nitrophenoxy)benzyl alcohol with 5-oxo-1-phenyl-3-pyrrolidinecarboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution of the chloro group.
Carboxylic Acid and Alcohol: From ester hydrolysis.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-nitrophenoxy)benzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and chloro groups can participate in electron transfer and hydrogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloro-6-nitrophenoxy)benzyl alcohol
- 5-oxo-1-phenyl-3-pyrrolidinecarboxylic acid
- 2-chloro-6-nitrophenol
Uniqueness
4-(2-chloro-6-nitrophenoxy)benzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
